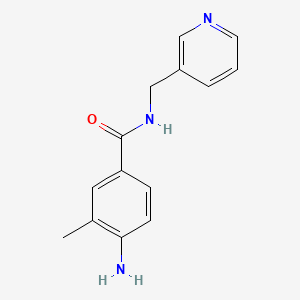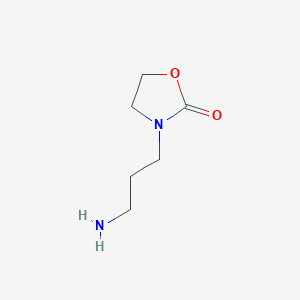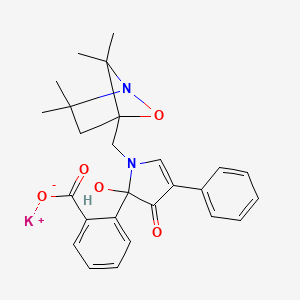
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide
Übersicht
Beschreibung
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, also known as 3-AP, is a chemical compound that belongs to the class of benzamides. It is characterized by its pyridine and aniline moieties. The compound has a molecular weight of 241.29 g/mol and a molecular formula of C14H15N3O .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is characterized by a canonical SMILES string: CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N . The InChI Key is HTFPDOYAARYLEZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.288400 g/mol . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The exact mass is 241.12200 .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a compound structurally similar to MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. This compound has shown significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Luminescent Properties and Stimuli-Responsive Behavior
The compound demonstrates luminescent properties both in solution and solid state, forming nano-aggregates with enhanced emission (AEE) in certain solutions. The AEE behavior varies based on the solvent's polarity. Additionally, the compounds exhibit mechanochromic properties and display multi-stimuli response, indicating potential applications in materials science for the development of smart and responsive materials (Srivastava et al., 2017).
Capillary Electrophoresis in Pharmaceutical Analysis
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide has been utilized in the nonaqueous capillary electrophoretic separation of pharmaceutical compounds. This application is crucial for quality control in pharmaceutical production, demonstrating the compound's role in analytical chemistry (Ye et al., 2012).
Polymer Science Application
The compound has been involved in the study of hyperbranched aromatic polyamides. It has been shown that its derivatives, under specific conditions, polymerize to form hyperbranched aromatic polyamides with unique solubility and molecular weight properties, indicating its role in the development of new polymeric materials (Yang et al., 1999).
Eigenschaften
IUPAC Name |
4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPDOYAARYLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)



![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)
![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)




